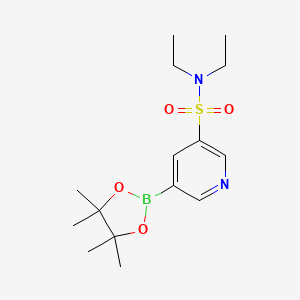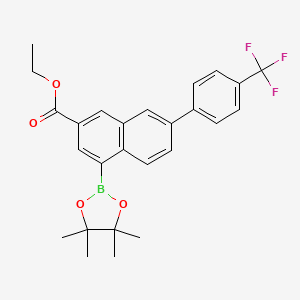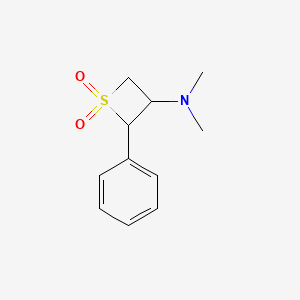
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine is a chemical compound with the molecular formula C10H13NO2S It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and a phenyl group attached to the second carbon of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine typically involves the reaction of phenylthioacetic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the thietane ring. The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Anhydrous dichloromethane
- Reaction time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and reduce the reaction time. The final product is typically purified through recrystallization or column chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives of the phenyl group
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine: Unique due to its thietane ring structure.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-2-amine: Similar structure but with the phenyl group attached to a different carbon.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-4-amine: Another isomer with the phenyl group on the fourth carbon.
Uniqueness
This compound is unique due to the specific positioning of the phenyl group and the presence of the thietane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5684-61-7 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)10-8-15(13,14)11(10)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI-Schlüssel |
KANGALXCWZESAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CS(=O)(=O)C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


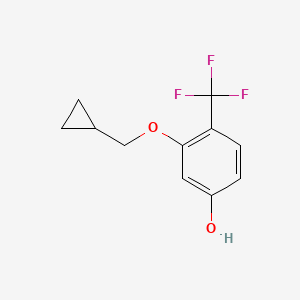
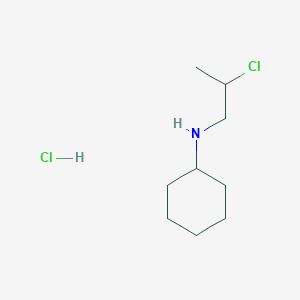
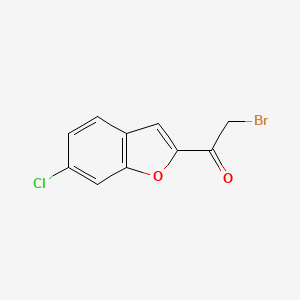
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
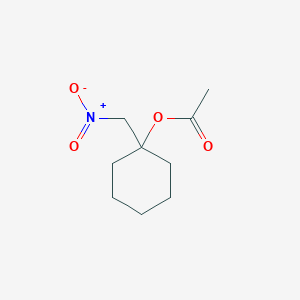
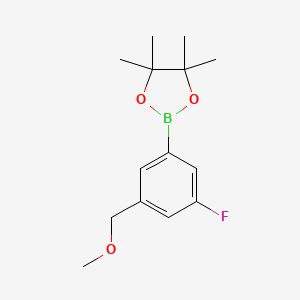
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)



![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
